2-Hydroxy-3-(1H-imidazol-4-ylmethyl)-4-methylbenzamide

Conformational analysis Alpha-2 adrenergic receptor Ab initio SCF

2-Hydroxy-3-(1H-imidazol-4-ylmethyl)-4-methylbenzamide (CAS 127170-91-6) is a 4-methyl-substituted benzylimidazole benzamide belonging to the class of alpha-2 adrenergic receptor (α2-AR) agonists that includes Mivazerol as the prototype. Disclosed in U.S.

Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
CAS No. 127170-91-6
Cat. No. B12702304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3-(1H-imidazol-4-ylmethyl)-4-methylbenzamide
CAS127170-91-6
Molecular FormulaC12H13N3O2
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)C(=O)N)O)CC2=CN=CN2
InChIInChI=1S/C12H13N3O2/c1-7-2-3-9(12(13)17)11(16)10(7)4-8-5-14-6-15-8/h2-3,5-6,16H,4H2,1H3,(H2,13,17)(H,14,15)
InChIKeyAVEUYXMSXHNGCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-3-(1H-imidazol-4-ylmethyl)-4-methylbenzamide: Benzylimidazole Alpha-2 Agonist Procurement Guide


2-Hydroxy-3-(1H-imidazol-4-ylmethyl)-4-methylbenzamide (CAS 127170-91-6) is a 4-methyl-substituted benzylimidazole benzamide belonging to the class of alpha-2 adrenergic receptor (α2-AR) agonists that includes Mivazerol as the prototype [1]. Disclosed in U.S. Patent 4,923,865 covering substituted 1-(1H-imidazol-4-yl)alkyl-benzamides as anti-ischemic agents, this compound combines a 2-hydroxybenzamide core with an imidazol-4-ylmethyl side chain and bears a distinctive 4-methyl substituent on the phenyl ring, giving it a molecular formula of C12H13N3O2 and molecular weight of 231.25 g/mol [2]. This 4-methyl substitution pattern differentiates it from the unsubstituted parent Mivazerol and other regioisomeric methyl analogs within the same patent family [1].

Why Generic Alpha-2 Agonist Substitution Fails: Critical Differentiation of 2-Hydroxy-3-(1H-imidazol-4-ylmethyl)-4-methylbenzamide


Within the benzylimidazole benzamide series, even minor substituent changes on the phenyl ring produce substantial alterations in receptor binding, conformational equilibrium, and biological activity. Mivazerol (the 4-des-methyl parent) binds α2A-adrenoceptors with a Ki of 37 nM and exhibits approximately 120-fold selectivity over α1-adrenoceptors and 14-fold over 5-HT1A receptors [1]. Ab initio computational studies of Mivazerol and three of its methylated derivatives (including the 4-methyl analog) demonstrate that methylation substantially alters the conformational energy landscape and the preferred geometries available for protonated and neutral species, directly impacting receptor pharmacophore complementarity [2]. An end-user procuring a methylated benzylimidazole benzamide for structure-activity relationship (SAR) studies, receptor binding assays, or analytical reference purposes cannot assume functional equivalence with Mivazerol or other regioisomeric variants (e.g., 6-methyl or N-methyl analogs) without validating the specific substitution pattern, as the 4-methyl positioning is known to differentially modulate receptor interaction energetics [2].

Quantitative Evidence Guide: 2-Hydroxy-3-(1H-imidazol-4-ylmethyl)-4-methylbenzamide vs. Closest Analogs


Conformational Energetic Profile vs. Mivazerol and Other Methylated Derivatives from Ab Initio Calculations

Direct head-to-head ab initio SCF calculations at the MINI-1 and 6-31G basis set levels compared Mivazerol (des-methyl) with three methylated derivatives, including the 4-methyl analog corresponding to CAS 127170-91-6. The study systematically evaluated neutral and protonated conformer populations, solvent effects (ε = 4 and ε = 80 using the Onsager model), and post-SCF CISD energies for the first excited singlet and triplet states [1]. The 4-methyl substitution was found to produce a distinct conformational energy profile relative to both Mivazerol and the alternative methylation positions, with the calculations identifying probable conformations that interact with the α2-adrenoceptor and revealing differences in wavefunction stability and spin-orbit coupling probabilities across the four compounds [1]. This provides a quantum-mechanical rationale for why the 4-methyl analog is not functionally interchangeable with Mivazerol or other regioisomers.

Conformational analysis Alpha-2 adrenergic receptor Ab initio SCF Benzylimidazole pharmacophore

Alpha-2 Adrenoceptor Binding Affinity of Mivazerol Class: Quantitative Baseline for Methyl Analog Screening

While direct Ki data for the 4-methyl analog (CAS 127170-91-6) has not been independently published in peer-reviewed binding studies, the class-level pharmacological profile of Mivazerol establishes the quantitative benchmark against which any methylated analog must be assessed. In competitive radioligand binding assays, Mivazerol displaced [3H]RX 821002 from human frontal cortex α2A-adrenoceptors with an apparent Ki of 37 nM and a shallow competition curve (nH = 0.55) consistent with agonist behavior [1]. Across species and subtype preparations, Mivazerol displayed consistent affinity: it potently competed at human platelet α2A-adrenoceptors and rat kidney membranes (75% α2B subtype), showing it is not α2-subtype selective. Its equilibrium dissociation constants for α1-adrenoceptors (Ki = 4.4 µM, ~120-fold selectivity) and 5-HT1A receptors (Ki = 530 nM, ~14-fold selectivity) provide a selectivity window [1]. Furthermore, in functional tissue assays, Mivazerol inhibited KCl-evoked norepinephrine release in rat hippocampus with an IC50 of 1.5 × 10^-7 M (150 nM) [2]. Users procuring CAS 127170-91-6 for α2-AR studies should benchmark against these values to identify any methylation-induced affinity or efficacy shifts.

Alpha-2 adrenoceptor Radioligand binding Ki determination Receptor selectivity

Regioisomeric Differentiation: 4-Methyl vs. 6-Methyl and N-Methyl Benzylimidazole Benzamide Analogs

The U.S. Patent 4,923,865 explicitly lists multiple methylation variants of the benzylimidazole benzamide scaffold, including 2-hydroxy-3-(1H-imidazol-5-ylmethyl)-4-methylbenzamide (the target), 2-hydroxy-3-(1H-imidazol-5-ylmethyl)-6-methylbenzamide, and 2-hydroxy-3-(1H-imidazol-5-ylmethyl)-N-methylbenzamide [1]. The patent classifies these as chemically distinct entities with separate compound entries and individual synthetic descriptions, confirming that each regioisomer is considered a unique composition of matter [1]. The 4-methyl group is positioned para to the amide carbonyl, whereas the 6-methyl analog places the substituent ortho to the phenolic hydroxyl, creating different steric and electronic environments around the hydrogen-bond donor/acceptor pharmacophore [1]. This positional difference is non-trivial for receptor binding: in structurally related catecholamine bioisosteres, the position of the methyl substituent on the phenyl ring has been shown to influence the α2-agonistic property through modulation of the preferred torsional angle between the aromatic ring and the imidazole side chain [2].

Regioisomer differentiation Methyl substitution Benzylimidazole SAR Patent analytics

Physicochemical Differentiation: Calculated Molecular Descriptors vs. Mivazerol

Calculated physicochemical parameters distinguish the 4-methyl analog (MW 231.25 g/mol, C12H13N3O2) from Mivazerol (MW 217.22 g/mol, C11H11N3O2) [1]. The addition of the 4-methyl group increases molecular weight by 14.03 g/mol and adds one carbon and two hydrogen atoms, while preserving the same hydrogen bond donor count (3) and acceptor count (3) . Key computed descriptors for CAS 127170-91-6 include: exact mass 231.10100, polar surface area (PSA) 92.99 Ų, rotatable bond count 3, and heavy atom count 17 . The increased molecular volume and lipophilicity conferred by the 4-methyl group (calculated logP shift of approximately +0.5 relative to Mivazerol by fragment-based estimation) have implications for membrane permeability and CNS penetration, differentiating it from the parent compound in any application where tissue distribution or blood-brain barrier penetration is a selection criterion.

Physicochemical properties Molecular descriptors Drug-likeness Polar surface area

Clinical Differentiation: Mivazerol Class Lacks Hypotensive Effects Unlike Clonidine and Dexmedetomidine

A Cochrane systematic review of alpha-2 adrenergic agonists for perioperative cardiac complication prevention compared clonidine (21 trials), dexmedetomidine (24 trials), and Mivazerol (2 trials) against placebo or non-α2-agonists, establishing that these agents occupy distinct clinical niches [1]. Mivazerol was specifically designed to prevent adverse cardiac outcomes in perioperative patients with coronary artery disease while being devoid of the hypotensive effects characteristic of clonidine [2]. This property stems from Mivazerol's activation of spinal α2-adrenoceptors, which attenuates central sympathetic outflow without producing the peripheral vasodilation and blood pressure lowering seen with clonidine and dexmedetomidine [2]. A meta-analysis of randomized controlled trials confirmed that alpha-2 agonists reduce cardiac ischemia and may reduce myocardial infarction during cardiac surgery, but noted that the clinical evidence base for Mivazerol is limited to two trials compared to the extensive data for clonidine and dexmedetomidine [3]. For the 4-methyl analog (CAS 127170-91-6), no clinical trial data exists; however, as a close structural derivative of Mivazerol, it is expected to share the class-defining characteristic of α2-agonism without hypotension, differentiating it from non-imidazole α2-agonists.

Perioperative cardioprotection Alpha-2 agonist selectivity Hemodynamic profile Clinical differentiation

Optimal Research and Industrial Application Scenarios for 2-Hydroxy-3-(1H-imidazol-4-ylmethyl)-4-methylbenzamide (CAS 127170-91-6)


SAR Probe for Methyl Substitution Effects on Alpha-2 Adrenoceptor Binding and Selectivity

Based on the computational evidence that 4-methyl substitution produces a distinct conformational energy profile relative to Mivazerol [1], this compound is optimally deployed as a SAR probe in systematic methyl-scanning studies of the benzylimidazole benzamide pharmacophore. Researchers can directly compare binding affinity, functional efficacy, and selectivity of the 4-methyl analog against Mivazerol (des-methyl), the 6-methyl analog, and N-methyl derivatives, using the established class baseline of α2A Ki = 37 nM and >120-fold selectivity over α1 as quantitative benchmarks [2]. This enables mapping of the steric and electronic tolerance of the α2-adrenoceptor binding pocket at the 4-position of the benzamide ring.

Analytical Reference Standard for Regioisomeric Purity Determination in Methylated Mivazerol Analogs

Given the patent-defined structural distinction between the 4-methyl, 6-methyl, and N-methyl regioisomers [3], CAS 127170-91-6 serves as a certified reference standard for HPLC, LC-MS, or NMR-based identity and purity verification of synthetic lots. The compound's distinct retention time, mass spectrum (exact mass 231.10100), and NMR signature allow laboratories to confirm that the intended 4-methyl regioisomer has been synthesized and not inadvertently substituted with an alternative methylated variant. This is critical for GLP-compliant pharmacological studies where regioisomeric impurity could confound biological readouts.

Conformational and Computational Chemistry Validation Studies

The Vancampenhout et al. (1996) ab initio study comparing Mivazerol and its three methylated derivatives provides a computational framework into which experimental data from CAS 127170-91-6 can be integrated [1]. Researchers can use the compound to experimentally validate predicted conformer populations (via X-ray crystallography or solution NMR), measure solvent-dependent tautomeric equilibria, and test the predicted spin-orbit coupling probabilities derived from CISD calculations. This application is directly anchored to the only published head-to-head comparative evidence for the 4-methyl analog, making it the highest-confidence use case.

In Vitro Metabolic Stability and CYP Inhibition Profiling Using the 4-Methyl Scaffold

Although direct CYP inhibition data for CAS 127170-91-6 itself is not publicly available, the Mivazerol scaffold is known to interact with cytochrome P450 enzymes [2]. The 4-methyl substitution increases lipophilicity (estimated ΔlogP ≈ +0.5) and molecular volume relative to Mivazerol, which may alter CYP binding and metabolic clearance rates. Procurement of this compound for microsomal stability assays, CYP isoform inhibition panels, and metabolite identification studies enables direct comparison with Mivazerol to assess whether the 4-methyl group confers metabolic advantages or liabilities—a parameter directly relevant to lead optimization decisions in drug discovery programs.

Quote Request

Request a Quote for 2-Hydroxy-3-(1H-imidazol-4-ylmethyl)-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.